molecular formula C7H15NO2 B554860 (2S)-2-(methylamino)hexanoic acid CAS No. 17343-27-0

(2S)-2-(methylamino)hexanoic acid

Cat. No. B554860
CAS RN: 17343-27-0
M. Wt: 145.2 g/mol
InChI Key: FPDYKABXINADKS-LURJTMIESA-N
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Description

“(2S)-2-(methylamino)hexanoic acid” is a chemical compound with the CAS Number 17343-27-0 . It has a molecular weight of 145.2 and a molecular formula of C7H15NO2 .


Molecular Structure Analysis

The InChI code for “(2S)-2-(methylamino)hexanoic acid” is 1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Sustainable Solvent Alternatives

Vincent Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products, emphasizing its potential as an environmentally friendly substitute for petroleum-based solvents like hexane. This highlights the push towards greener alternatives in chemical extraction processes, where compounds like "(2S)-2-(methylamino)hexanoic acid" could play a role in the extraction efficiency and solvent selection criteria due to their chemical properties (Rapinel et al., 2020).

Neurotoxin Research

Research by O. Koksharova and N. Safronova (2022) on β-N-methylamino-L-alanine (BMAA), a non-protein amino acid produced by cyanobacteria, emphasizes its importance in understanding neurodegenerative diseases. This compound's study helps unravel the molecular mechanisms of biological activity and the impact on environmental and human health, suggesting the broader implications of studying similar compounds (Koksharova & Safronova, 2022).

Plant Disease Control

P. Aranega-Bou et al. (2014) discuss the use of hexanoic acid as a natural compound to induce resistance in plants against pathogens, demonstrating the potential of certain acids, including "(2S)-2-(methylamino)hexanoic acid," in developing sustainable agriculture practices and natural pest management strategies (Aranega-Bou et al., 2014).

Analytical Chemistry and Toxicology

S. Banack and S. Murch (2017) highlight the importance of analytical methods in detecting and quantifying non-proteinogenic amino acids like BMAA and its isomers, reflecting the critical role of chemical analysis in environmental and health-related research. This underscores the importance of advanced analytical techniques in studying compounds with potential environmental and health impacts (Banack & Murch, 2017).

Biocatalyst Inhibition

L. Jarboe et al. (2013) review the inhibitory effects of carboxylic acids, including hexanoic acid, on microbial fermentation processes. This research area is crucial for optimizing biotechnological applications and developing strategies to mitigate inhibition, potentially relevant for the broader family of carboxylic acids to which "(2S)-2-(methylamino)hexanoic acid" belongs (Jarboe et al., 2013).

Safety And Hazards

“(2S)-2-(methylamino)hexanoic acid” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-(methylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDYKABXINADKS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426636
Record name L-Norleucine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(methylamino)hexanoic acid

CAS RN

17343-27-0
Record name N-Methyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17343-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Norleucine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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